methyl 2-(3-bromo-4-chlorophenyl)acetate
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Overview
Description
Methyl 2-(3-bromo-4-chlorophenyl)acetate is a chemical compound with the molecular formula C9H8BrClO2 . It is a derivative of phenylacetate, which is a type of aromatic compound .
Molecular Structure Analysis
The molecular structure of methyl 2-(3-bromo-4-chlorophenyl)acetate consists of a phenyl ring substituted with bromo and chloro groups, and an acetate group . The exact spatial arrangement of these groups can be determined through techniques such as X-ray crystallography .Physical And Chemical Properties Analysis
Methyl 2-(3-bromo-4-chlorophenyl)acetate has a predicted boiling point of 297.7±25.0 °C and a predicted density of 1.546±0.06 g/cm3 . It has a molecular weight of 263.51 g/mol .Scientific Research Applications
Suzuki–Miyaura Coupling
Methyl 2-(3-bromo-4-chlorophenyl)acetate: is a valuable reagent in Suzuki–Miyaura (SM) cross-coupling reactions. SM coupling is a powerful method for forming carbon–carbon bonds, particularly between aryl or vinyl boron compounds and organic halides. The success of SM coupling lies in its mild reaction conditions, functional group tolerance, and environmentally benign nature. The compound’s rapid transmetalation with palladium(II) complexes contributes to its broad applicability .
Key Intermediate for Chlorfenapyr Synthesis
This compound serves as a key intermediate in the synthesis of chlorfenapyr , an insecticide and acaricide. Chlorfenapyr is widely used in agriculture and pest control. The crystal structure of methyl 2-(3-bromo-4-chlorophenyl)acetate provides insights into its reactivity and potential applications in the scale production of chlorfenapyr .
Empagliflozin Synthesis
Researchers have explored the synthesis of empagliflozin , a sodium-glucose cotransporter 2 (SGLT2) inhibitor used to treat type 2 diabetes. Crystallographic studies involving methyl 2-(3-bromo-4-chlorophenyl)acetate have contributed to understanding its role in the preparation of empagliflozin. The new crystal form of the compound exhibits improved properties, including a higher melting point and lower hygroscopicity .
Boron Reagent Development
While not directly related to the compound itself, understanding its reactivity contributes to the development of boron reagents for various coupling reactions. Boron reagents play a crucial role in organic synthesis, and their properties are tailored for specific applications. The study of methyl 2-(3-bromo-4-chlorophenyl)acetate sheds light on the mechanisms of transmetalation and informs the design of novel reagents .
Exploration of New Reaction Pathways
Researchers continue to explore novel reaction pathways involving this compound. Its unique structural features provide opportunities for discovering unexpected transformations or catalytic processes. By investigating its behavior under different conditions, scientists may uncover new synthetic routes or applications.
Safety and Hazards
Methyl 2-(3-bromo-4-chlorophenyl)acetate is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It may cause skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure), with the respiratory system being a potential target .
Mechanism of Action
Target of Action
It’s worth noting that similar compounds, such as indole derivatives, have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
Related compounds have been shown to interact with their targets, leading to various biological activities
Biochemical Pathways
Related compounds have been shown to influence a variety of pathways, leading to diverse biological activities .
Pharmacokinetics
It’s noted that similar compounds have high gi absorption and are bbb permeant . These properties can impact the bioavailability of the compound.
Result of Action
Related compounds have been shown to exhibit a range of biological activities .
properties
IUPAC Name |
methyl 2-(3-bromo-4-chlorophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrClO2/c1-13-9(12)5-6-2-3-8(11)7(10)4-6/h2-4H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUQKIPGKQVTGEV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC(=C(C=C1)Cl)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrClO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.51 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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